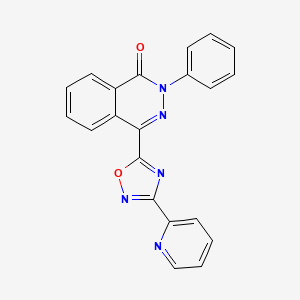
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also known as PPO, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields. PPO belongs to the class of phthalazinone derivatives and has been synthesized using several methods.
科学的研究の応用
Antitubercular Activity
The modification of isoniazid (INH) structure with derivatives including the 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one framework has demonstrated promising in vitro antitubercular activity against various strains of Mycobacterium tuberculosis. These modifications have led to compounds that exhibit significant activity against both INH-sensitive and INH-resistant strains, suggesting their potential as new leads for antitubercular drug development (Asif, 2014).
Broad Pharmacological Potential
The 1,3,4-oxadiazole ring, a structural feature of this compound, is known for its binding affinity with various enzymes and receptors, leading to a wide range of biological activities. Research has shown that 1,3,4-oxadiazole-based compounds are extensively used in medicinal chemistry for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others. This underscores the significant potential of these derivatives in developing new medicinal agents with high therapeutic potency (Verma et al., 2019).
Potential in Optoelectronic Materials
In addition to their biological applications, compounds containing the 1,3,4-oxadiazole structure, akin to the one mentioned, have been explored for their use in optoelectronic materials. These compounds have been utilized in the development of materials for electronics, luminescent elements, and photoelectric conversion elements due to their significant electroluminescent properties and thermal stability (Lipunova et al., 2018).
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives, including structures similar to 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, has been highlighted in numerous studies. These compounds have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects, surpassing the activity of some known antibiotics. This promising activity positions these compounds as potential candidates for the development of new antimicrobial agents (Glomb & Świątek, 2021).
特性
IUPAC Name |
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21-16-11-5-4-10-15(16)18(24-26(21)14-8-2-1-3-9-14)20-23-19(25-28-20)17-12-6-7-13-22-17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTPFABXZUIUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)
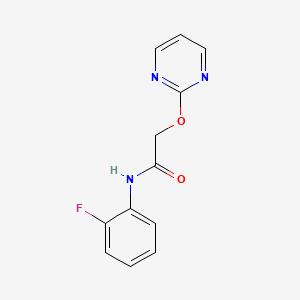
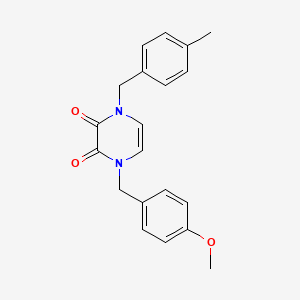
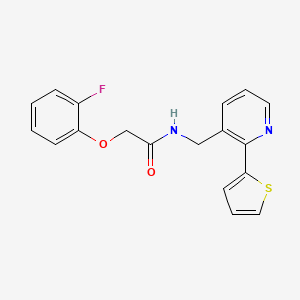
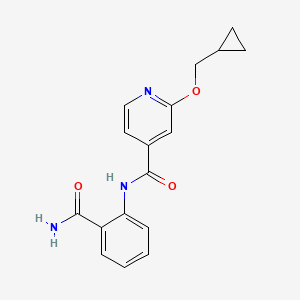
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)
